5-methoxy-1H-benzimidazole-2-sulfonic acid
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Overview
Description
5-Methoxy-1H-benzimidazole-2-sulfonic acid: is a heterocyclic aromatic compound with the molecular formula C8H8N2O4S and a molecular weight of 228.23 g/mol It is characterized by a benzimidazole core structure substituted with a methoxy group at the 5-position and a sulfonic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1H-benzimidazole-2-sulfonic acid typically involves the condensation of 1,2-phenylenediamine with methoxybenzenesulfonic acid under acidic conditions. The reaction is carried out by heating the reactants in a suitable solvent, such as ethanol or acetic acid , at elevated temperatures (around 120°C) to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as CuCl and TMEDA , can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methoxy-1H-benzimidazole-2-sulfonic acid can undergo oxidation reactions, typically using oxidizing agents like or , leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as or , resulting in the reduction of the sulfonic acid group to a sulfonamide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent (dichloromethane, ethanol).
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-Methoxy-1H-benzimidazole-2-sulfonic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized for its potential antimicrobial and antiviral properties. It is studied for its ability to inhibit the growth of various pathogens and its role in modulating biological pathways .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
**Industry
Properties
IUPAC Name |
6-methoxy-1H-benzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c1-14-5-2-3-6-7(4-5)10-8(9-6)15(11,12)13/h2-4H,1H3,(H,9,10)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHBMDJFGQCIPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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